2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound featuring a pyrazole ring with a trifluoromethyl phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be approached through a multi-step process involving the formation of the pyrazole core, followed by functionalization The initial step may involve the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds
Industrial Production Methods: Industrial-scale production likely follows similar synthetic routes but may involve optimization for yield and purity. Techniques such as continuous flow reactors and advanced purification methods ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions, including:
Oxidation: Introduction of additional functional groups through controlled oxidation.
Reduction: Reducing specific moieties to alter the compound's properties.
Substitution: Replacing functional groups to modify its activity.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Conditions vary but often involve controlled temperatures and inert atmospheres.
Major Products: The reaction products depend on the reagents and conditions used, often resulting in derivatives with altered functional groups or modified structures enhancing specific properties.
Scientific Research Applications
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide finds use in:
Chemistry: Serving as a building block for more complex molecules, it aids in the synthesis of novel compounds.
Biology: Acting as a potential pharmacophore in drug discovery, it interacts with biological targets for therapeutic applications.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in materials science for the development of new polymers or as an additive to enhance material properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets. It may inhibit enzymes or receptors, disrupting particular pathways:
Molecular Targets: Enzymes like kinases, receptors involved in signaling pathways, etc.
Pathways: Inhibiting critical pathways in disease processes, such as inflammation or cell proliferation.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exhibits unique properties:
Similar Compounds: Other pyrazole derivatives, trifluoromethyl-substituted amides, etc.
Uniqueness: Its combination of functional groups contributes to its distinct pharmacological profile and reactivity patterns, potentially offering advantages in specific applications over its counterparts.
This compound's complexity and versatility highlight its significance in ongoing scientific and industrial research. Intrigued by anything specific? Let's delve deeper.
Properties
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-12-10-15(17(27)24-6-8-28-9-7-24)23-25(12)11-16(26)22-14-4-2-13(3-5-14)18(19,20)21/h2-5,10H,6-9,11H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVGFILDJZWYFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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